molecular formula C13H8ClN B1351437 3-(3-Chlorophenyl)benzonitrile CAS No. 893734-79-7

3-(3-Chlorophenyl)benzonitrile

Cat. No. B1351437
CAS RN: 893734-79-7
M. Wt: 213.66 g/mol
InChI Key: AWWDWSVSPJJFMG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)benzonitrile, also known as 3-Chlorobenzonitrile, is a chemical compound that has been widely studied in the scientific community due to its various applications in the field of organic synthesis. It is a versatile compound with a wide range of applications in the synthesis of various compounds and materials, as well as its use in drug development and research.

Scientific Research Applications

Metabolism Studies

One significant application of 3-(3-Chlorophenyl)benzonitrile derivatives is in the study of metabolism. For instance, the metabolism of 3-([3-(2-Chlorophenyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-1-yl]methyl)benzonitrile was investigated using isolated dog hepatocytes. This research provides valuable insights into glucuronidation processes, particularly the unusual metabolite formation involving sulfur atom glucuronidation (Martin et al., 2003).

Diagnostic Methods in Toxicology

Benzonitrile compounds, including chlorophenoxy herbicides and bromoxynil, play a role in toxicology, especially in diagnosing acute poisoning. A high-performance liquid-chromatographic assay for these compounds has been developed, indicating their significance in medical diagnostics (Flanagan & Ruprah, 1989).

Chemical Transformations and Synthesis

Benzonitrile and its derivatives are crucial in various chemical transformations. For instance, the catalytic hydrogenation of benzonitrile to benzylamine, a significant chemical process, was studied using triruthenium clusters. This research provides a model for understanding nitrile hydrogenation on a metal surface, which is essential in organic synthesis (Takao et al., 2018).

Reaction with Sulfur Dichloride

The reaction of sulfur dichloride with nitriles, including benzonitrile, in the presence of a Lewis acid leads to the formation of various thiadiazoles. This research highlights the applications of benzonitrile in synthesizing heterocyclic compounds (Komatsu et al., 1983).

Antimicrobial Studies

In antimicrobial research, compounds derived from 5-chloro-2-hydroxy-benzonitrile have been synthesized and assessed for their antibacterial and antifungal properties. This emphasizes the role of benzonitrile derivatives in developing new antimicrobial agents (Kumar et al., 2022).

Solar Cell Applications

Benzonitrile-based electrolytes have been used in dye-sensitized solar cells (DSSCs), demonstrating the compound's significance in renewable energy technologies. The low vapor pressure of benzonitrile contributes to the long-term stability of these cells (Latini et al., 2014).

properties

IUPAC Name

3-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDWSVSPJJFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400554
Record name 3-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)benzonitrile

CAS RN

893734-79-7
Record name 3-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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